

Application Notes: 9-Amino-NeuAc Derivatives for Targeted Liposomal Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Active targeting represents a key strategy in advanced drug delivery to enhance therapeutic efficacy while minimizing off-target side effects. This is achieved by functionalizing drug carriers, such as liposomes, with ligands that bind to specific receptors overexpressed on target cells. Sialic acid-binding immunoglobulin-like lectins (Siglecs) have emerged as promising targets, particularly on immune and cancer cells.[1][2] This document details the application of 9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) derivatives, specifically 9-N-biphenylcarboxyl-NeuAc (BPC-NeuAc), as targeting moieties on liposomes for the directed delivery of therapeutics to cells expressing Siglec receptors, such as CD22 on B-cell lymphoma.[3][4]

Mechanism of Targeting

The targeting strategy relies on the specific molecular recognition between the sialic acidbased ligand on the liposome surface and Siglec receptors on the target cell. Many types of cancer cells exhibit hypersialylation, presenting an abundance of sialic acid-containing glycans that can be engaged by Siglecs.[4]

CD22 (Siglec-2) is a B-cell specific receptor that plays a role in tempering immune responses and is a clinical target for B-cell malignancies.[1] High-affinity synthetic glycan ligands, such as BPC-NeuAc, can be incorporated onto the surface of PEGylated liposomes.[3] When these

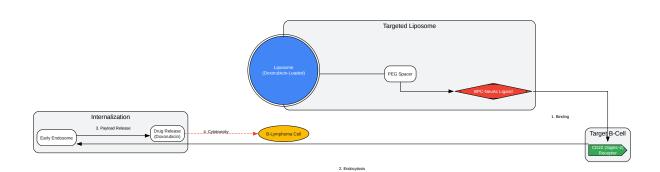


Methodological & Application

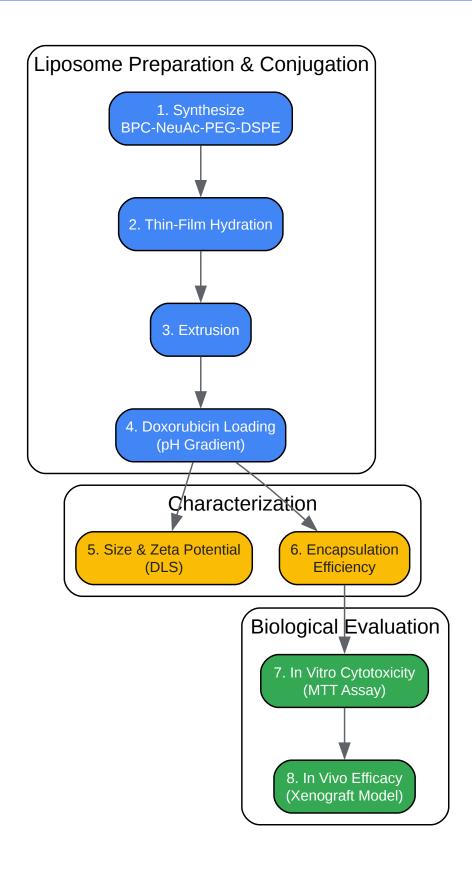
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liposomes are introduced systemically, the BPC-NeuAc ligand selectively binds to the CD22 receptor on B-lymphoma cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the liposome and its therapeutic payload directly into the target cell, thereby increasing the intracellular drug concentration and enhancing cytotoxicity.[3][5]









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